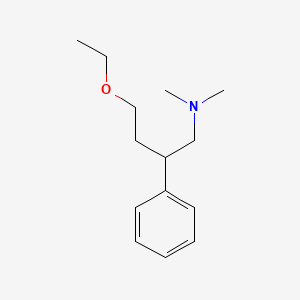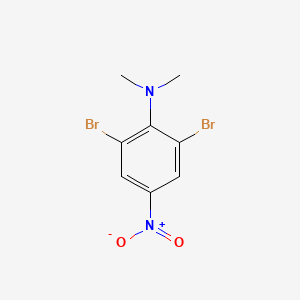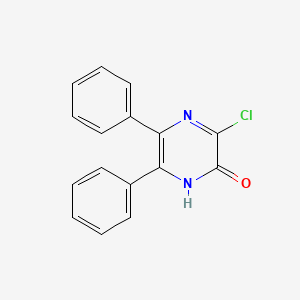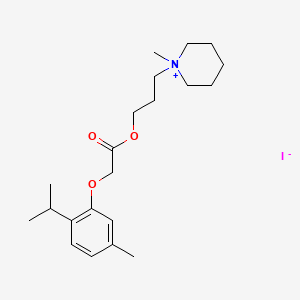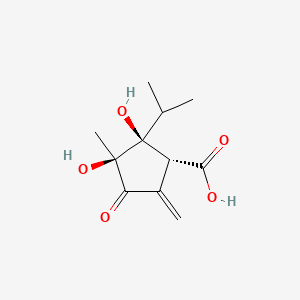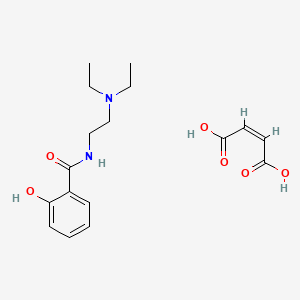
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C12H22N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the carbamate family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate and propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted carbamates.
Scientific Research Applications
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as its use as a muscle relaxant or anticonvulsant.
Industry: It is used in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The compound may also interact with receptors in the nervous system, resulting in its muscle relaxant and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A muscle relaxant with a similar structure and mechanism of action.
Meprobamate: An anxiolytic and sedative with a related chemical structure.
Lorbamate: Another carbamate compound with muscle relaxant properties.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
25384-95-6 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-propylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-14-11(16)18-8-12(4,9(2)3)7-17-10(13)15/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16) |
InChI Key |
DRAZTHQSSHSOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCC(C)(COC(=O)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


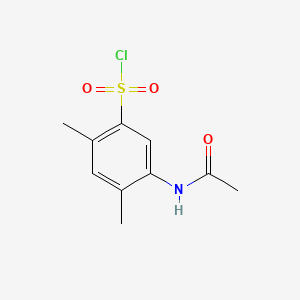

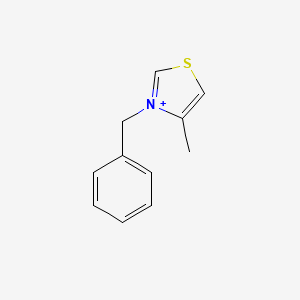
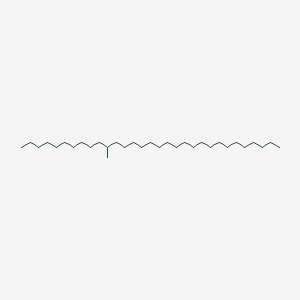
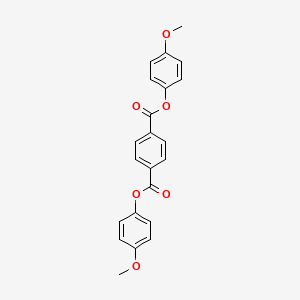
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
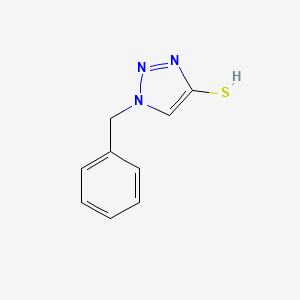
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
